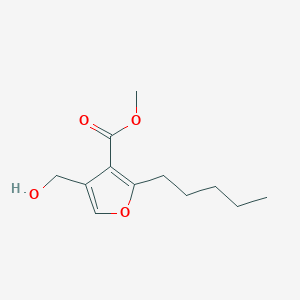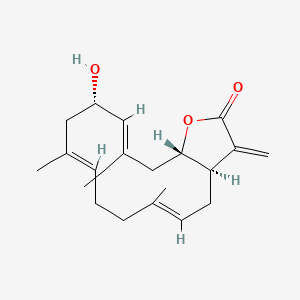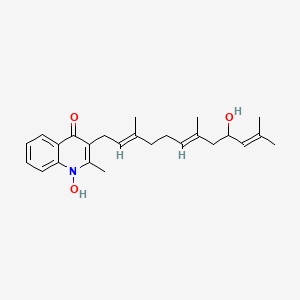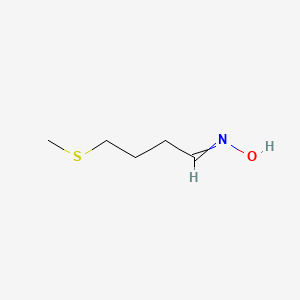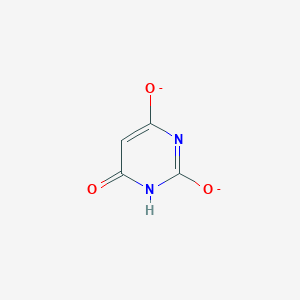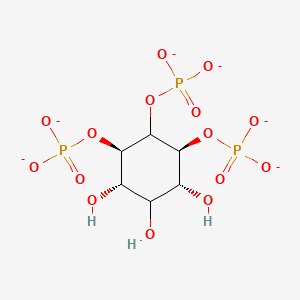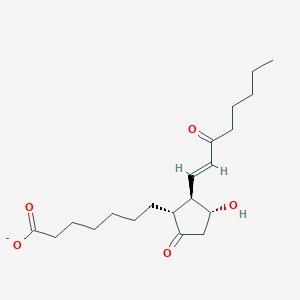
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine(2-) is a nucleotide-sugar oxoanion obtained by deprotonation of the diphosphate OH groups of UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine; major species at pH 7.3. It is a conjugate base of an UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine.
Wissenschaftliche Forschungsanwendungen
Enzyme Assays and Antibacterial Drug Discovery
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a key substrate in the study of enzymes such as LpxC, crucial for bacterial lipid A biosynthesis. Its significance lies in its role in developing assays for LpxC, which are pivotal in antibacterial drug discovery. The development of a fluorescence-based homogeneous assay for measuring LpxC activity exemplifies its application in this area. This assay is more adaptable to high-throughput screening compared to traditional methods, enhancing the process of identifying potential antibacterial agents (Wang et al., 2001).
Structural Biology and Antibiotic Design
The structural study of enzymes involved in the biosynthesis of lipid A, such as LpxA and LpxC, provides insights crucial for designing antibiotics. The crystal structure of LpxA, for example, reveals a unique domain motif essential for understanding its function and for the potential development of new antibiotics (Raetz & Roderick, 1995).
Fungal and Bacterial Cell Wall Synthesis
UDP-GlcNAc serves as a precursor in the synthesis of the fungal and bacterial cell wall. Its role in the biosynthesis pathways and the regulatory mechanisms of these pathways are areas of ongoing research. For instance, studies on Lactobacillus casei have provided regulatory insights into the production of UDP-GlcNAc, elucidating multiple regulation points in its biosynthetic pathway (Rodríguez-Díaz et al., 2012).
Glycosylation and Disease Processes
The role of UDP-GlcNAc in O-linked β-N-acetylglucosamine glycosylation (O-GlcNAcylation) is being explored in the context of various diseases, including diabetes and cancer. O-GlcNAcylation is a dynamic protein modification involved in numerous cellular functions, and UDP-GlcNAc is central to this process. Its levels and dynamics are of great interest in understanding the metabolic links between diseases (Slawson et al., 2010).
Targeting Pathogenic Fungi
UDP-GlcNAc is also being targeted in the development of antifungal agents. As the precursor for chitin synthesis in fungi, enzymes like UDP-GlcNAc pyrophosphorylase, involved in its biosynthesis, are potential targets for antifungal drugs. The structural and genetic validation of these enzymes in fungi like Aspergillus fumigatus highlights their importance in antifungal target research (Fang et al., 2013).
Biosensor Development
The development of genetically encoded fluorescent biosensors for monitoring UDP-GlcNAc in live cells is an emerging area of research. These biosensors have potential applications in studying cellular metabolism and disease processes, as well as in drug development (Li et al., 2021).
Eigenschaften
Produktname |
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine |
|---|---|
Molekularformel |
C31H51N3O19P2-2 |
Molekulargewicht |
831.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
TZSJGZGYQDNRRX-MPLCHSTDSA-L |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



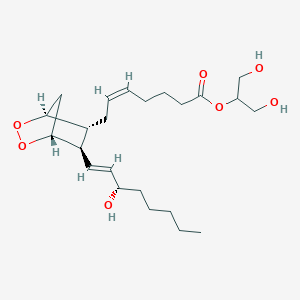

![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)
![Dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene](/img/structure/B1265027.png)
